molecular formula C7H3Cl2NS B1312334 2,7-Dichlorobenzo[d]thiazole CAS No. 2942-23-6

2,7-Dichlorobenzo[d]thiazole

Cat. No. B1312334
CAS RN: 2942-23-6
M. Wt: 204.08 g/mol
InChI Key: MBKFIAXHERNXNL-UHFFFAOYSA-N
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Description

“2,7-Dichlorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3Cl2NS . It has a molecular weight of 204.08 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

Thiazoles, including “2,7-Dichlorobenzo[d]thiazole”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They can be synthesized using a cascade protocol . The synthesis of thiazoline and thiazole derivatives using a domino protocol, mild reaction conditions, and readily available substrates has been reported .


Molecular Structure Analysis

The molecular structure of “2,7-Dichlorobenzo[d]thiazole” is represented by the linear formula C7H3Cl2NS . The average mass is 204.076 Da and the monoisotopic mass is 202.936325 Da .


Chemical Reactions Analysis

Thiazole-based compounds, including “2,7-Dichlorobenzo[d]thiazole”, have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .


Physical And Chemical Properties Analysis

“2,7-Dichlorobenzo[d]thiazole” is a solid substance . It has a molecular weight of 204.08 .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives, including 2,7-Dichlorobenzo[d]thiazole, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Agriculture: Agrochemicals

The structural motif of thiazoles is commonly found in agrochemicals. Their application in this field includes the development of fungicides and pesticides. The chlorinated thiazoles, in particular, may offer enhanced activity due to their increased reactivity .

Material Science: Photographic Sensitizers

In material science, thiazoles are used as photographic sensitizers. The electron-rich nature of the thiazole ring, especially when substituted with electron-withdrawing groups like chlorine, makes them suitable for this application .

Chemical Industry: Vulcanization Accelerators

The chemical industry utilizes thiazoles as vulcanization accelerators in the production of rubber. The presence of chlorine atoms in compounds like 2,7-Dichlorobenzo[d]thiazole can improve the efficiency of the vulcanization process .

Medicinal Chemistry: Anticancer Research

Thiazole derivatives are prominent in anticancer research. They are part of the structural backbone of several anticancer drugs, and modifications to the thiazole core, such as dichlorination, are being researched for potential therapeutic applications .

Neuroscience: Neuroprotective Agents

Research has indicated that thiazole derivatives can have neuroprotective effects. They are being investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to interact with various biological targets .

Safety and Hazards

The safety information for “2,7-Dichlorobenzo[d]thiazole” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

properties

IUPAC Name

2,7-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKFIAXHERNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462272
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichlorobenzo[d]thiazole

CAS RN

2942-23-6
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-dichloroaniline via 7-chloro-2-mercaptobenzothiazole as described for 2,5-dichloro-1,3-benzothiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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